3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spiro-thiazolidine dione derivative characterized by a fused indoline-thiazolidine core with a 3-chloro-4-fluorophenyl substituent at the 3' position and a 3-methylbenzyl group at the 1-position.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1'-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-5-4-6-16(11-15)13-27-21-8-3-2-7-18(21)24(23(27)30)28(22(29)14-33(24,31)32)17-9-10-20(26)19(25)12-17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNGTOQSGIIMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3’-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indoline Core: Starting with an indole derivative, the indoline core can be synthesized through reduction reactions.
Introduction of the Thiazolidine Ring: The thiazolidine ring can be introduced via cyclization reactions involving thiourea and appropriate aldehydes or ketones.
Spiro Linkage Formation: The spiro linkage is formed by reacting the indoline and thiazolidine intermediates under specific conditions, such as the presence of a base or catalyst.
Functional Group Modifications: The final steps involve introducing the chloro, fluoro, and methyl substituents through halogenation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiazolidine moieties.
Reduction: Reduction reactions may target the dione groups, converting them to corresponding diols.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydroxyl groups.
Substitution Products: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in material science and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor functions.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
- Target Compound : Features a 3-chloro-4-fluorophenyl group (electron-withdrawing) and a 3-methylbenzyl group (hydrophobic).
- E963-0198 (): Differs by a 4-fluorophenyl group (lacking chlorine) and a 2-methylbenzyl substituent. Molecular weight: 434.48 g/mol.
- 1-benzyl-3'-(3-fluorophenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione () : Contains a 3-fluorophenyl group and benzyl substituent. LogP = 4.35, indicating moderate lipophilicity .
Key Insight : Chlorine and fluorine substituents enhance electronegativity and may improve binding to hydrophobic enzyme pockets compared to methoxy or methyl groups (e.g., 3'-(4-methoxyphenyl) derivatives in ) .
Dichlorophenyl Derivatives
- 1-(2,4-Dichlorobenzyl)-3'-(3,4-dichlorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione () : Contains four chlorine atoms, increasing molecular weight (524.25 g/mol) and lipophilicity. Such halogen-rich analogs are often associated with enhanced antimicrobial potency due to improved membrane penetration .
Antimicrobial Activity
- Bis(spiro[indoline-3,2'-thiazolidine]-2,4'-dione) derivatives () : Exhibit broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. The 3,3′-dimethoxybiphenyl derivative (Compound 76) shows the strongest activity .
- 5-Fluoro-5′-(2,2,2-trifluoroacetyl) derivatives () : Demonstrate superior antifungal activity, likely due to fluorine’s electronegativity enhancing target binding .
Anticancer Activity
- (5'Z)-5'-(Benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (IIa) () : Shows significant anticancer activity in NCI assays, attributed to the 4-chlorophenyl group’s electron-withdrawing effects .
Implication for Target Compound: The 3-chloro-4-fluorophenyl group may similarly enhance anticancer or antimicrobial activity compared to non-halogenated analogs.
Physicochemical Properties
*Estimated based on analogs. Chlorine/fluorine substituents increase molecular weight and lipophilicity compared to methoxy groups .
Biological Activity
The compound 3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a notable example of spirocyclic compounds that have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that integrates an indoline framework with a thiazolidine ring. The presence of the 3-chloro-4-fluorophenyl and 3-methylbenzyl groups enhances its chemical diversity, which is crucial for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 432.90 g/mol.
Research indicates that this compound exhibits significant biological activities, potentially through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes, suggesting a role in modulating cytokine production pathways.
- Receptor Binding : The compound may bind to receptors that influence various signaling pathways related to inflammation and cancer progression.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below is a summary of its effects based on available data:
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Anti-inflammatory | Modulates cytokine production | |
| Apoptotic Activity | Induces apoptosis in specific cancer lines |
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values comparable to established chemotherapeutic agents.
- Anti-inflammatory Effects : Another study highlighted the compound's ability to reduce pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Reagents and Conditions : Utilizing palladium on carbon as a catalyst under controlled temperature and pressure conditions to enhance reaction efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
